N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine
Description
Systematic Nomenclature and Structural Identification
The systematic IUPAC name This compound provides a complete description of the compound’s structure:
- Quinoxaline core : A bicyclic system comprising two fused six-membered rings (benzene + pyrazine).
- 3-(1-methyl-1H-pyrazol-4-yl) substituent : A methyl-substituted pyrazole ring attached to the quinoxaline’s 3-position.
- N-(3,5-dimethoxyphenyl) group : A methoxy-substituted phenylamine at the 6-position.
The molecular formula C₂₀H₁₉N₅O₂ (molecular weight 361.40 g/mol) is confirmed by high-resolution mass spectrometry. Key spectral identifiers include:
- ¹H NMR : Distinct signals for methoxy protons (δ 3.70–3.85 ppm), pyrazole protons (δ 7.60–8.10 ppm), and aromatic quinoxaline protons.
- SMILES :
COc1cc(OC)cc(Nc2ccc3ncc(-c4cnn(C)c4)nc3n2)c1. - InChI :
InChI=1S/C20H19N5O2/c1-25-12-13(10-22-25)20-11-21-18-5-4-14(8-19(18)24-20)23-15-6-16(26-2)9-17(7-15)27-3/h4-12,23H,1-3H3.
| Property | Value | Source |
|---|---|---|
| CAS Registry | 1346133-39-8 | |
| Molecular Formula | C₂₀H₁₉N₅O₂ | |
| Molecular Weight | 361.40 g/mol | |
| Purity Specifications | ≥98% (HPLC) |
Historical Context of Quinoxaline-Based Compound Development
Quinoxaline chemistry originated in 1884 with Korner and Hinsberg’s condensation of o-phenylenediamine with glyoxal, yielding the parent heterocycle. Early derivatives focused on dyes and ligands, but the 20th century saw a shift toward bioactive molecules:
- 1950s–1970s : Antimicrobial quinoxalines like quinoxaline-1,4-dioxides.
- 1990s–2000s : Kinase inhibitors (e.g., erlotinib analogs) exploiting quinoxaline’s planar aromaticity for ATP-binding pocket interactions.
- 2010s–Present : Targeted modifications for isoform selectivity, exemplified by Erdafitinib derivatives where this compound serves as a synthetic impurity.
The introduction of N-(3,5-dimethoxyphenyl) and 1-methylpyrazole groups reflects modern strategies to enhance solubility and target affinity while reducing metabolic degradation.
Position in Contemporary Heterocyclic Chemistry Research
This compound occupies a niche in two research domains:
- Pharmaceutical Intermediates : As Erdafitinib Impurity 1, it is critical for quality control in manufacturing FGFR inhibitors. Analytical methods (HPLC, LC-MS) quantify its presence at ppm levels to meet ICH guidelines.
- Lead Optimization : Structural features enable dual-targeting potential:
Ongoing studies explore its utility in:
- Antidiabetic agents : Quinoxaline-6-amine derivatives modulate PPAR-γ and GLUT4 pathways.
- Anti-inflammatory therapies : Inhibition of NF-κB and p38α MAPK pathways via quinoxaline cores.
In heterocyclic synthesis, its preparation involves:
# Representative synthetic route (simplified):
1. Condensation of 6-nitroquinoxaline with 3,5-dimethoxyaniline.
2. Reduction of nitro group to amine.
3. Suzuki coupling with 1-methyl-4-pyrazoleboronic acid.
This sequence achieves yields >65% under palladium catalysis.
Properties
Molecular Formula |
C20H19N5O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-(1-methylpyrazol-4-yl)quinoxalin-6-amine |
InChI |
InChI=1S/C20H19N5O2/c1-25-12-13(10-22-25)20-11-21-18-5-4-14(8-19(18)24-20)23-15-6-16(26-2)9-17(7-15)27-3/h4-12,23H,1-3H3 |
InChI Key |
BHFGEPMLMSSSSI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=N2)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Two main synthetic approaches are reported in patents, differing mainly in the order of functional group introduction and choice of intermediates but converging on the final target compound.
Detailed Preparation Methods
Preparation of the Quinoxaline-Pyrazole Intermediate
Method A: From 2,4-Dinitroaniline (Patent CN112125888A)
Step 1: Substitution Reaction
- React 2,4-dinitroaniline with 4-bromo-3-oxo-butyric acid in water.
- Conditions: Heat at 100–110 °C with reflux stirring for 4–5 hours.
- Product: 4-[(2,4-dinitro)phenyl]amino-3-oxo-butyric acid.
- Yield: 86.2%.
Step 2: Reduction Cyclization
- Reduce the above product with sodium hydrosulfite.
- Product: 7-amino-2-quinoxaline acetic acid.
Step 3: Oxidation
- Oxidize 7-amino-2-quinoxaline acetic acid with phosphorus oxychloride and sodium perchlorate in N,N-dimethylformamide (DMF).
- Product: 2-(7-amino-quinoxaline-2-yl)malonaldehyde.
Step 4: Condensation
- Condense the malonaldehyde intermediate with N-methyl hydrazine in ethanol at 80–85 °C for 4–6 hours.
- Product: 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine.
- Yield: 91.9%.
Method B: From 4-Bromo-2-nitroaniline (Patent CN112079816A)
Step 1: Amino Substitution
- React 4-bromo-2-nitroaniline with 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in water at 100–110 °C for 3–4 hours.
- Product: 1-(1-methyl-1H-pyrazol-4-yl)-2-[(4-bromo-2-nitro)phenylamino]ethanone.
- Yield: 91.4%.
Step 2: Reduction
- Reduce the nitro group using metallic indium and hydrochloric acid under reflux.
- Product: 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline.
- Yield: 90.0%.
Introduction of the 3,5-Dimethoxyphenyl Amine Group
Palladium-Catalyzed Amination (Buchwald-Hartwig type reaction)
- React 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine or 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline with 3,5-dimethoxy-1-bromobenzene or protected 3,5-dimethoxyaniline derivatives.
- Catalysts: Palladium acetate and 1'-binaphthyl-2,2'-bis-diphenylphosphine.
- Base: Potassium tert-butoxide or cesium carbonate.
- Solvent: Ethylene glycol dimethyl ether.
- Conditions: Microwave heating to 135 °C or reflux for several hours.
- Work-up: Quench with aqueous potassium carbonate, extract with ethyl acetate or dichloromethane, wash, dry, and concentrate.
- Product: N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine.
- Yield: 74.6% to 86.6%.
Summary of Key Reaction Conditions and Yields
Research Findings and Considerations
- The synthetic routes emphasize economical and environmentally friendly conditions , suitable for large-scale industrial production.
- Use of microwave heating in the palladium-catalyzed amination step improves reaction rates and yields.
- The choice of palladium catalyst and ligand system (palladium acetate with binaphthyl-based phosphine ligands) is critical for high coupling efficiency.
- The order of functional group introduction (pyrazole coupling before or after amino substitution) can be varied depending on available intermediates and desired process optimization.
- Reduction steps utilize sodium hydrosulfite or metallic indium , reflecting flexibility in nitro group reduction methods.
- The final compound exhibits a molecular weight of 361.4 g/mol and has been characterized by mass spectrometry (EI-MS), confirming the expected molecular ion peaks.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the quinoxaline core or the pyrazole ring, potentially leading to the formation of dihydroquinoxaline or reduced pyrazole derivatives.
-
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at positions on the quinoxaline core or the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., solvents, temperature) facilitate substitution reactions.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydroquinoxaline, reduced pyrazole derivatives.
Substitution Products: Various substituted quinoxalines and phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G2/M phase, leading to reduced cell division and growth.
- Apoptosis Induction : It activates apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors, promoting programmed cell death in cancer cells .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacterial strains has been documented in several studies:
- Mechanism of Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways, leading to bacterial death .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease:
- Oxidative Stress Reduction : It has been shown to reduce oxidative stress in neuronal cells, which is a key factor in neurodegeneration.
- Neuroinflammation Modulation : The compound may modulate inflammatory responses in the brain, thereby protecting neurons from damage .
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutic agents .
Study 2: Antimicrobial Activity
Another research article focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low micromolar concentrations. This study highlighted the potential for developing new antimicrobial agents based on this compound .
Summary Table of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Cell cycle arrest; apoptosis induction | Significant reduction in cancer cell viability |
| Antimicrobial | Membrane disruption; metabolic inhibition | Effective against various bacterial strains |
| Neuroprotective | Oxidative stress reduction; inflammation modulation | Potential protective effects in neuronal cells |
Mechanism of Action
The mechanism of action of N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Erdafitinib (N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)-N-{2-[(propan-2-yl)amino]ethyl}quinoxalin-6-amine)
- Structural Differences: Erdafitinib incorporates an additional 2-[(propan-2-yl)amino]ethyl group on the quinoxaline N-atom, absent in the target compound (Figure 55, ).
- Functional Impact :
- The ethylamine side chain enhances solubility and facilitates binding to fibroblast growth factor receptors (FGFRs), making Erdafitinib a selective FGFR inhibitor.
- The propan-2-yl group improves metabolic stability, contributing to its oral bioavailability.
- Therapeutic Use: Approved by the FDA for urothelial carcinoma, Erdafitinib demonstrates the critical role of side-chain modifications in optimizing drug efficacy .
N-(3,5-Dimethoxyphenyl)-N'-(1-methylethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-yl]ethane-1,2-diamine
- Structural Differences : This compound () features an ethane-1,2-diamine linker with an isopropyl group, replacing the simpler amine in the target compound.
- The isopropyl group may improve hydrophobic interactions within binding pockets.
- Therapeutic Use : Patent data highlight its incorporation into pharmaceutical compositions for cancer treatment, emphasizing its preclinical promise .
N-(3,5-Dimethoxyphenyl)-3-[1-(2-methoxyethyl)pyrazol-4-yl]-N-[(3-methyl-1,2-oxazol-5-yl)methyl]quinoxalin-6-amine
- Structural Differences: The pyrazole substituent here is a 2-methoxyethyl group (vs. methyl in the target compound), and an oxazolylmethyl group is appended to the quinoxaline N-atom ().
- Functional Impact :
- The 2-methoxyethyl group could enhance water solubility and reduce off-target effects.
- The oxazolylmethyl moiety may confer selectivity for specific kinase isoforms.
Structural and Functional Analysis Table
Key Research Findings and Implications
- Side-Chain Modifications : The addition of hydrophilic groups (e.g., ethylamine in Erdafitinib) significantly enhances pharmacokinetic properties, enabling clinical success .
- Linker Flexibility : Compounds with diamine linkers () show improved target engagement, likely due to conformational adaptability .
- Substituent Effects : Variations in pyrazole substituents (e.g., methyl vs. methoxyethyl) influence solubility and selectivity, critical for reducing toxicity .
Biological Activity
N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it has a molecular weight of 365.4 g/mol. The structure features a quinoxaline core substituted with a dimethoxyphenyl group and a pyrazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have reported minimum inhibitory concentration (MIC) values for related pyrazole derivatives ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . While specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies focusing on its cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro assays have evaluated the compound's effects on cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Compounds with similar structures have shown IC50 values as low as 0.01 µM against MCF7 cells .
- The compound's mechanism may involve inhibition of key signaling pathways related to cell proliferation and apoptosis.
- Inhibition of Kinases :
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
Q & A
Q. Q1: What are the established synthetic routes for N-(3,5-Dimethoxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine, and how are intermediates validated?
A: The compound is synthesized via multi-step reactions involving cross-coupling and amine alkylation. A representative method involves coupling 3-(1-methyl-1H-pyrazol-4-yl)quinoxalin-6-amine with 3,5-dimethoxyphenyl derivatives under palladium catalysis. Key intermediates (e.g., pyrazole-quinoxaline precursors) are validated using / NMR, HRMS, and HPLC purity analysis. Reaction optimization often requires adjusting bases (e.g., cesium carbonate) and solvents (e.g., DMSO) to improve yields .
Advanced Synthesis: Reaction Optimization
Q. Q2: How can researchers address low yields in the final coupling step of this compound?
A: Low yields may arise from steric hindrance or competing side reactions. Strategies include:
- Catalyst screening : Testing Pd(PPh) vs. Buchwald-Hartwig catalysts.
- Temperature control : Maintaining 35–50°C to balance reactivity and decomposition.
- Additives : Using copper(I) bromide to stabilize intermediates.
- Workflow : Quenching reactions with aqueous HCl to isolate amine products efficiently. Yield improvements from 17% to >50% have been reported via iterative optimization .
Structural Elucidation
Q. Q3: What crystallographic tools are recommended for resolving ambiguities in the compound’s 3D structure?
A: X-ray crystallography using SHELX (e.g., SHELXL for refinement) is standard. For complex cases (e.g., twinned crystals), ORTEP-3 provides graphical visualization of thermal ellipsoids and bond angles. Validation tools like PLATON check for missed symmetry or disorder, critical for quinoxaline ring systems .
Pharmacological Mechanism
Q. Q4: What experimental models confirm the compound’s FGFR inhibition, and how is selectivity against related kinases ensured?
A:
- In vitro : Kinase assays using recombinant FGFR1–4 (IC values: 1–3 nM).
- Selectivity screening : Profiling against RET, VEGFR2, and KIT (IC >100 nM) via radiometric assays.
- Cellular validation : Phospho-FGFR ELISA in UM-UC-14 bladder cancer cells. Co-crystallization with FGFR1 kinase domain (PDB: 6RUQ) confirms binding mode .
Advanced Pharmacodynamics
Q. Q5: How do researchers reconcile conflicting data on the compound’s efficacy in FGFR3-mutant vs. FGFR2-amplified cancers?
A: Contradictions arise from mutation-specific structural effects (e.g., FGFR3 gatekeeper mutations reducing drug binding). Solutions include:
- Structural biology : Comparing co-crystal structures of FGFR2/3 complexes.
- Functional assays : Measuring apoptosis in isogenic cell lines with/without mutations.
- In vivo xenografts : Using PDX models to assess tumor regression thresholds .
Analytical Method Development
Q. Q6: What chromatographic methods are suitable for quantifying this compound in biological matrices?
A: Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) achieves baseline separation from metabolites. For plasma samples, LC-MS/MS with deuterated internal standards (e.g., Erdafitinib-d) improves sensitivity (LOQ: 1 ng/mL). Method validation follows ICH guidelines for linearity (r >0.99) and precision (%RSD <15%) .
Stability & Degradation
Q. Q7: How does the compound’s stability under acidic conditions impact formulation studies?
A: The quinoxaline core is prone to hydrolysis at pH <3. Accelerated stability studies (40°C/75% RH) show <5% degradation in lyophilized formulations vs. >20% in aqueous solutions. Strategies include:
- Excipient selection : Using hydroxypropyl-β-cyclodextrin to encapsulate the compound.
- Packaging : Blister packs with desiccants to limit moisture exposure .
Translational Research
Q. Q8: What preclinical biomarkers predict clinical response to this compound?
A: Validated biomarkers include:
- Genetic : FGFR2/3 mutations or fusions (detected via NGS).
- Protein : Phospho-FRS2 levels in tumor biopsies.
- Imaging : F-FDG PET to monitor metabolic response pre/post-treatment. Correlative studies in Phase I trials show biomarker-positive patients achieve 40% ORR vs. 0% in biomarker-negative cohorts .
Data Contradiction Resolution
Q. Q9: How should researchers address discrepancies between in vitro potency and in vivo efficacy?
A: Common causes include poor bioavailability or tumor microenvironment effects. Mitigation involves:
- PK/PD modeling : Linking plasma exposure (AUC) to tumor growth inhibition.
- Tissue distribution studies : Using radiolabeled compound to assess tumor penetration.
- Combination trials : Pairing with CYP3A4 inhibitors to boost bioavailability .
Regulatory Considerations
Q. Q10: What crystallographic data are required for FDA submission of this compound?
A: The FDA mandates:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
